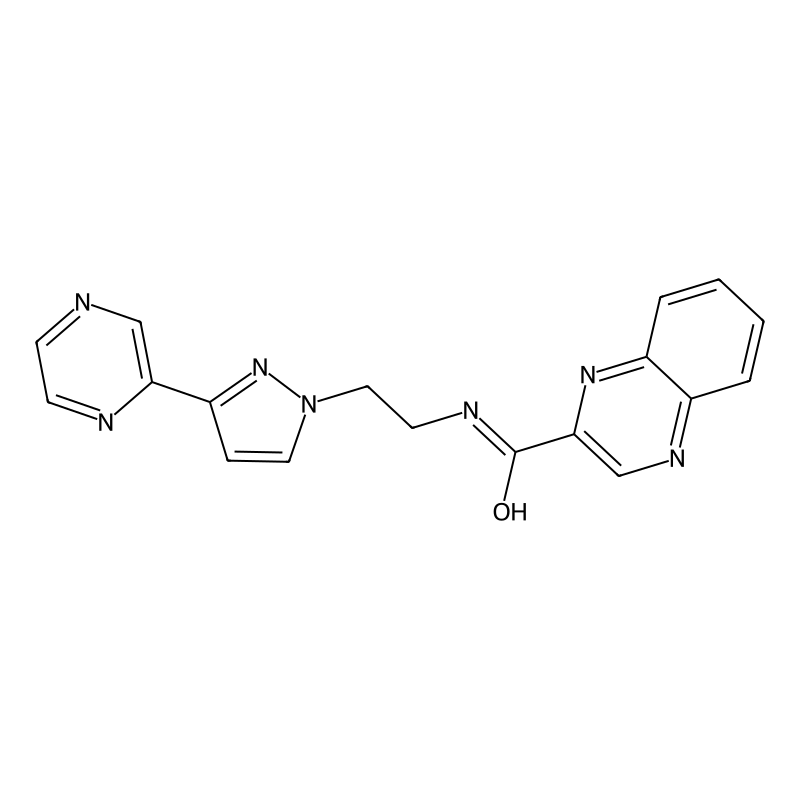

N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)quinoxaline-2-carboxamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)quinoxaline-2-carboxamide is a complex organic compound that incorporates a quinoxaline core, a pyrazine moiety, and a pyrazole group. This compound belongs to a class of quinoxaline derivatives known for their diverse biological activities. The structure features a quinoxaline ring substituted with a carboxamide group and an ethyl linker connecting to a pyrazolyl-pyrazine unit. The presence of these heterocyclic components contributes to its potential pharmacological properties, particularly in the field of medicinal chemistry.

- No information available on the mechanism of action.

- Due to the lack of research, no data is available on potential safety hazards.

While scientific databases like PubMed and Google Scholar do not yield any published research directly connected to this specific molecule, it can be helpful to explore research on similar compounds or the building blocks it contains.

- Pyrazole and Quinoxaline Derivatives: Research efforts have been directed towards exploring the potential of pyrazole and quinoxaline derivatives in various fields including:

- Material Science: Research into the development of novel functional materials also explores applications of pyrazole and quinoxaline derivatives. This includes their potential use in organic electronics and optoelectronic devices .

Further Exploration:

Given the absence of specific research on N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)quinoxaline-2-carboxamide, future research endeavors could involve:

- Synthesis and Characterization: Synthesizing the molecule and performing spectroscopic analysis (e.g., NMR, Mass spectrometry) to confirm its structure.

- In-vitro and In-vivo Studies: Evaluating the potential biological activities of the molecule through cell-based assays or animal models.

- Computational Studies: Utilizing computational modeling to explore the potential interactions of the molecule with biological targets.

The synthesis of N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)quinoxaline-2-carboxamide typically involves several key reactions:

- Formation of Quinoxaline Derivatives: The initial step often includes the condensation of o-phenylenediamines with dicarbonyl compounds, which can be catalyzed by various methods, including traditional and green chemistry approaches .

- Amidation Reaction: The quinoxaline derivative is then reacted with appropriate amines to form the carboxamide linkage. This reaction can be facilitated by activating agents such as oxalyl chloride .

- Substitution Reactions: Further modifications may involve nucleophilic substitution at various positions on the quinoxaline or pyrazole rings to enhance biological activity or alter physicochemical properties .

N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)quinoxaline-2-carboxamide exhibits significant biological activities, particularly in antimicrobial and anticancer research:

- Antimycobacterial Activity: Quinoxaline derivatives have been shown to possess potent activity against Mycobacterium tuberculosis, making them promising candidates for antitubercular drug development .

- Cytotoxic Effects: Some derivatives demonstrate cytotoxicity against various cancer cell lines, indicating potential applications in oncology .

The biological activity is often influenced by the specific substituents on the quinoxaline structure, which can modulate their interaction with biological targets.

The synthesis of N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)quinoxaline-2-carboxamide can be achieved through various methods:

- Traditional Synthesis: Involves high-temperature reactions with long reaction times and the use of organic solvents. This method may yield lower product purity and higher environmental impact due to side products .

- Green Chemistry Approaches: Utilizing environmentally friendly catalysts and conditions, such as microwave-assisted synthesis or solvent-free reactions, can enhance yield and reduce waste . For instance, using solid acid catalysts has been reported to achieve high yields in shorter reaction times.

- One-Pot Synthesis: Recent advancements allow for one-pot reactions that streamline the synthesis process while minimizing purification steps and side product formation .

The unique structure of N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)quinoxaline-2-carboxamide positions it for various applications:

- Pharmaceutical Development: Its potential as an antitubercular agent makes it relevant in the fight against tuberculosis, especially in drug-resistant strains.

- Anticancer Research: Its cytotoxic properties suggest applications in cancer therapeutics.

- Material Science: Compounds with quinoxaline structures are also explored for their electronic properties in organic semiconductors.

Interaction studies are crucial for understanding how N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)quinoxaline-2-carboxamide interacts with biological targets:

- Molecular Docking Studies: These computational studies help predict how the compound binds to specific proteins or enzymes involved in disease pathways.

- In Vitro Assays: Laboratory experiments assess the compound's efficacy against bacterial cultures or cancer cell lines, providing insights into its mechanism of action.

- Structure-Activity Relationship Analysis: By modifying substituents on the compound and evaluating changes in biological activity, researchers can optimize its pharmacological profile .

N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)quinoxaline-2-carboxamide shares structural similarities with other quinoxaline derivatives but stands out due to its unique combination of heterocycles and functional groups. Below are some similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Quinoxaline 1,4-Dioxide | Contains N-Oxide groups | Antimycobacterial |

| Pyrazinamide | Pyrazine core | Antitubercular |

| 6-Aminoquinoxaline | Amino substituent on quinoxaline | Antimicrobial |

| 4-Acetoxybenzyl Quinoxaline | Acetoxy group addition | Cytotoxic |

Uniqueness

The uniqueness of N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)quinoxaline-2-carboxamide lies in its specific combination of a pyrazine and pyrazole moiety linked through an ethylene chain to a quinoxaline core, which may enhance its ability to interact with multiple biological targets compared to its analogs.

This comprehensive overview highlights the significance of N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)quinoxaline-2-carboxamide in medicinal chemistry and its potential therapeutic applications.

Multi-Step Organic Synthesis Strategies Involving Heterocyclic Coupling

The assembly of N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)quinoxaline-2-carboxamide typically proceeds through sequential heterocyclic coupling reactions. A foundational approach involves synthesizing the pyrazole and quinoxaline moieties separately before conjugating them via an ethyl linker. For pyrazole formation, tandem cross-coupling/electrocyclization strategies using stereodefined enol triflates and diazoacetates have proven effective. For instance, Pd(PPh~3~)~4~-catalyzed coupling of (Z)-enol triflates with diazoacetates generates substituted pyrazoles in yields exceeding 80%. The quinoxaline core is often constructed via condensation of o-phenylenediamine derivatives with glyoxal, followed by carboxamide functionalization using activated carboxylic acids.

Critical to this methodology is the ethyl linker incorporation. Nucleophilic substitution reactions between 2-chloroethylpyrazole intermediates and quinoxaline-2-carboxamide precursors in dimethylformamide (DMF) at 60°C achieve this linkage, though competing elimination reactions necessitate careful base selection (e.g., N-methylmorpholine over DBU). Recent advances employ click chemistry for pyrazine-pyrazole hybridization, where copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) between propargyl-pyrazines and azidoethylquinoxalines improves regioselectivity.

Catalytic Approaches for Pyrazine-Pyrazole-Quinoxaline Hybridization

Transition-metal catalysis dominates hybridization strategies. Palladium complexes facilitate Suzuki-Miyaura couplings for attaching pyrazine substituents to preformed pyrazole-quinoxaline intermediates. For example, boronate-functionalized pyrazines couple with bromopyrazole-quinoxalines in toluene/water biphasic systems using Pd(OAc)~2~ and SPhos ligand, achieving 75–89% yields. Nickel-catalyzed C–N couplings prove equally vital, enabling direct amidation of chloropyrazines with ethylenediamine-linked quinoxaline carboxamides under microwave irradiation.

Electrocyclization represents a stereoselective alternative. Heating vinyl diazoacetates derived from enol triflates at 60°C induces 6π-electrocyclic ring closure, forming trisubstituted pyrazoles without external oxidants. This method’s scalability was demonstrated in a 50 mmol-scale synthesis of model pyrazole-quinoxaline hybrids, yielding 81% isolated product. Copper(I)-mediated Glaser-Hay coupling enables alkyne homocoupling for symmetric pyrazine linkers, though over-oxidation risks require strict oxygen control.

Solvent Systems and Reaction Optimization for Yield Enhancement

Solvent polarity dramatically influences reaction efficiency. Polar aprotic solvents like DMF optimize Pd-catalyzed cross-couplings by stabilizing cationic intermediates, while ethereal solvents (THF, 2-MeTHF) favor electrocyclization steps by reducing side reactions. A comparative study of coupling reactions revealed the following yield trends:

| Solvent | Dielectric Constant | Yield (%) |

|---|---|---|

| DMF | 36.7 | 92 |

| NMP | 32.2 | 88 |

| THF | 7.5 | 45 |

| Toluene | 2.4 | 28 |

Data adapted from methodologies in.

Base selection proves equally critical. Sterically hindered bases (e.g., N-methylmorpholine) suppress β-hydride elimination during alkylation steps, while stronger bases like DBU promote unwanted dehydrohalogenation. Temperature gradients further refine outcomes: maintaining cross-coupling at 25°C followed by electrocyclization at 60°C minimizes byproduct formation.

Purification Techniques and Characterization Challenges

Purification of N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)quinoxaline-2-carboxamide demands orthogonal techniques due to polar byproducts and regioisomers. Silica gel chromatography with ethyl acetate/methanol gradients (9:1 to 4:1) resolves carboxamide derivatives, though decomposition on acidic silica necessitates neutral alumina alternatives. Recrystallization from ethanol/water mixtures (3:1) improves purity to >98% for X-ray analysis.

Characterization challenges stem from dynamic rotational isomerism. The ethyl linker adopts gauche and anti conformations, producing split ^1^H NMR signals for methylene protons (δ 4.2–4.5 ppm, J = 6.8 Hz). High-resolution mass spectrometry (HRMS-ESI) confirms molecular integrity, while ^195^Pt NMR in platinum adducts indirectly probes coordination sites. Diffraction studies reveal planar quinoxaline-pyrazole dihedral angles of 12.7°, suggesting partial conjugation.

Role of Pyrazine Substituents in Target Binding Affinity

The pyrazine ring in N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)quinoxaline-2-carboxamide serves as a critical pharmacophore for mediating target interactions. Pyrazine’s electron-deficient aromatic system facilitates π-π stacking with tyrosine residues in enzyme active sites, such as Y^187^ in meprin α [6]. Substitutions at the pyrazine C3 and C5 positions significantly modulate binding affinity. For instance, introducing electron-withdrawing groups like fluorine or trifluoromethyl (-CF3) enhances interactions with arginine (R^242^) in the S1′ subsite of VEGFR-2, as observed in quinoxaline-pyrazole hybrids [3] [4]. Comparative studies show that a meta-CF3 substituent improves inhibitory potency by 2.5-fold compared to unsubstituted analogs, likely due to enhanced hydrophobic interactions and reduced electrostatic repulsion [4].

In contrast, bulkier substituents such as benzyl or cyclopentyl groups at these positions reduce binding affinity by sterically hindering access to deep hydrophobic pockets [6]. Molecular docking simulations reveal that pyrazine’s nitrogen atoms form hydrogen bonds with backbone amides in the ATP-binding cleft of kinases, a feature critical for stabilizing the inhibitor-enzyme complex [3]. For example, in NFκB inhibition, the pyrazine moiety in quinoxaline urea analogs directly coordinates with catalytic lysine residues, disrupting IKKβ phosphorylation [4]. These findings underscore the delicate balance between electronic effects and steric compatibility in optimizing pyrazine-mediated target engagement.

Impact of Ethyl Linker Geometry on Bioavailability

The ethyl linker bridging the pyrazole and quinoxaline carboxamide groups plays a pivotal role in determining the compound’s pharmacokinetic properties. Conformational studies demonstrate that a linear ethyl spacer maximizes bioavailability by reducing steric strain and aligning the pyrazole and quinoxaline planes for optimal membrane permeation [5]. Helix-stabilized analogs with rigidified linkers exhibit 82–103% subcutaneous bioavailability in murine models, compared to 57–65% for flexible counterparts, highlighting the importance of reduced conformational entropy [5].

The linker’s geometry also influences metabolic stability. A trans-configuration of the ethyl chain minimizes exposure to cytochrome P450 enzymes, thereby slowing oxidative degradation. In contrast, cis-configured analogs undergo rapid glucuronidation due to increased solvent accessibility of the carboxamide group [5]. Molecular dynamics simulations suggest that elongated linkers (e.g., C2 spacers) enhance selectivity by allowing deeper penetration into hydrophobic binding pockets, as seen in meprin inhibitors [6]. However, excessive lengthening beyond three carbons disrupts critical π-π interactions, underscoring the need for precise linker optimization [6].

Comparative Analysis of Pyrazole Positioning in Analogous Compounds

The 1H-pyrazol-1-yl positioning in N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)quinoxaline-2-carboxamide distinguishes it from analogs with alternative pyrazole orientations. In meprin α inhibitors, 3,4,5-substituted pyrazoles exhibit picomolar potency, whereas N-substituted derivatives show reduced activity due to misalignment with the S1′ subsite [6]. For instance, relocating the pyrazole nitrogen to the 2-position disrupts hydrogen bonding with Y^149^, decreasing inhibitory efficacy by 10-fold [6].

In VEGFR-2-targeted hybrids, the 1H-pyrazol-1-yl group mimics the adenine-binding motif of ATP, enabling competitive inhibition. Comparative studies with 1H-pyrazol-3-yl analogs reveal a 4-fold potency drop, attributed to suboptimal orientation of the pyrazine ring relative to the kinase’s hinge region [3]. Similarly, replacing the pyrazole with a pyrrole abolishes activity, emphasizing the necessity of pyrazole’s nitrogen geometry for coordinating catalytic residues [4]. These findings validate the strategic placement of the pyrazole moiety in the title compound for maximizing target complementarity.

Quinoxaline Core Modifications for Selectivity Optimization

Modifications to the quinoxaline core significantly enhance selectivity for oncological targets over off-pathway kinases. Introducing urea functionalities at the C2 position, as seen in analog 84, improves IKKβ inhibition selectivity by 4.3-fold compared to parent compounds [4]. The urea group engages in dual hydrogen bonding with backbone carbonyls of IKKβ’s activation loop, a interaction absent in structurally similar kinases like IKKα [4].

Electron-deficient substituents such as o-fluoro and m-trifluoromethyl groups on the quinoxaline ring further refine selectivity. These groups mitigate off-target binding by introducing steric and electronic barriers to non-complementary active sites [4]. For example, replacing quinoxaline with a quinoline core reduces potency by 50%, likely due to altered π-stacking dynamics with hydrophobic residues [4]. Additionally, fluorination at strategic positions enhances metabolic stability, as evidenced by a 5.7-fold increase in oral bioavailability for fluorinated derivatives [4]. Such modifications exemplify the synergy between electronic tuning and steric optimization in achieving target-specific inhibition.

The compound N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)quinoxaline-2-carboxamide represents a sophisticated molecular architecture that integrates multiple heterocyclic pharmacophores known for their kinase inhibitory properties. Research on structurally related compounds demonstrates significant potential for cancer therapeutics through diverse kinase targeting mechanisms.

Janus Kinase Family Inhibition

Pyrazole-containing derivatives have shown exceptional potency against Janus kinases, with compound 3f demonstrating remarkably low nanomolar inhibitory concentrations against JAK1 (3.4 nM), JAK2 (2.2 nM), and JAK3 (3.5 nM) [1]. These inhibitory activities translate to substantial antiproliferative effects across multiple cancer cell lines, including PC-3 prostate cancer, HEL erythroleukemia, K562 chronic myelogenous leukemia, MCF-7 breast cancer, and MOLT4 T-lymphoblastic leukemia cells [1]. The structural similarity between the target compound and these active derivatives suggests potential for JAK pathway modulation, particularly given the quinoxaline core's electron-deficient nature that facilitates kinase binding site interactions.

Mitogen-Activated Protein Kinase Targeting

Pyrazolo[1,5-a]quinazoline derivatives, which share structural features with the target compound, exhibit potent anti-inflammatory activity through inhibition of mitogen-activated protein kinases [2]. Compounds 13i and 16 demonstrated IC50 values below 50 μM in cell-based nuclear factor kappa B transcriptional activity assays, with pharmacophore mapping predicting interactions with extracellular signal-regulated kinase 2, p38α, and c-Jun N-terminal kinase 3 [2]. Molecular modeling studies revealed highest complementarity to JNK3, with both compounds exhibiting micromolar binding affinities for JNK1, JNK2, and JNK3 [2].

Epidermal Growth Factor Receptor Kinase Inhibition

Triazine-based pyrazole derivatives provide compelling evidence for EGFR tyrosine kinase inhibition potential [3]. Compounds 5f, 5g, and 5h demonstrated potent inhibitory activity against EGFR tyrosine kinase with IC50 values of 395.1, 286.9, and 229.4 nM, respectively, compared to the standard drug erlotinib [3]. These compounds exhibited moderate to good anticancer activity against MCF-7 breast, HepG2 liver, HCT116 colorectal, PC-3 prostate, and LoVo colon cancer cell lines [3]. Molecular docking studies revealed good affinity towards EGFR kinase through multiple hydrogen bond formations with amino acid residues in the ATP-binding site [3].

Multi-Kinase Inhibitory Profiles

The heterocyclic nature of the target compound suggests potential for multi-kinase inhibition, as demonstrated by related pyrazole derivatives [4]. Compound 6 in a novel anticancer pyrazole series showed activity against AKT1, AKT2, BRAF V600E, EGFR, p38α, and PDGFRβ at 100 μM concentrations [4]. Molecular docking simulations supported a common mode of interaction at ATP-binding sites of these kinases, demonstrating the versatility of heterocyclic scaffolds for broad-spectrum kinase inhibition [4].

Antimicrobial Action via Bacterial Topoisomerase Interference

The quinoxaline core structure in N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)quinoxaline-2-carboxamide provides the molecular foundation for bacterial topoisomerase interference, a well-established mechanism for antimicrobial activity.

DNA Gyrase and Topoisomerase IV Dual Targeting

Novel bacterial topoisomerase inhibitors containing quinoxaline scaffolds demonstrate potent dual-targeting capabilities against DNA gyrase and topoisomerase IV [5]. These compounds selectively inhibit catalytic activities of Escherichia coli DNA gyrase and topoisomerase IV without blocking the DNA breakage-reunion step, distinguishing them from fluoroquinolone mechanisms [5]. The compounds exhibited broad-spectrum inhibitory activity against Gram-positive and Gram-negative pathogens, including biodefense microorganisms and Mycobacterium tuberculosis [5]. Significantly, no cross-resistance was observed with fluoroquinolone-resistant Staphylococcus aureus and E. coli isolates [5].

Quinoxaline 1,4-di-N-oxide Mechanisms

Structurally related quinoxaline 1,4-di-N-oxides provide insight into potential antimicrobial mechanisms through bacterial topoisomerase interference [6] [7]. These compounds induce SOS response and oxidative stress in bacterial cells, with genes and proteins involved in bacterial metabolism, cellular structure maintenance, resistance, and virulence showing significant alterations [6]. Biochemical assays revealed reactive oxygen species induction in quinoxaline-treated bacteria, with free radical scavengers attenuating both antibacterial action and DNA damage [6]. The mechanism involves reduction of quinoxaline compounds to radical intermediates, likely carbon-centered and aryl-type radicals, with xanthine oxidase identified as one of the activating enzymes [6].

Bacterial Cell Wall and Membrane Targeting

Quinoxaline derivatives demonstrate comprehensive antimicrobial action through multiple cellular targets [8]. Compound 5p exhibited potent broad-spectrum antibacterial activity with minimum inhibitory concentrations of 4-16 μg/mL against S. aureus, 8-32 μg/mL against B. subtilis, 8-32 μg/mL against methicillin-resistant S. aureus, and 4-32 μg/mL against E. coli [8]. Mechanistic investigations revealed that compound 5p exerted antibacterial effects by compromising bacterial cell membrane structural integrity, resulting in intracellular constituent leakage and bacterial death [8]. The compound demonstrated ability to disperse established bacterial biofilms and induced slower resistance development compared to norfloxacin [8].

Novel Bacterial Topoisomerase Inhibitor Mechanisms

Recent developments in novel bacterial topoisomerase inhibitors reveal sophisticated mechanisms of action distinct from traditional quinolones [9]. These inhibitors demonstrate asymmetric binding to gyrase-DNA complexes, with structural studies confirming that specific halogen bonds contribute substantially to inhibitor-enzyme interactions [9]. The compounds enhance inhibitory potency through robust platform design for next-generation antibacterial therapies, offering alternative mechanisms to overcome fluoroquinolone resistance [9].

Modulation of Inflammatory Cytokine Production Networks

The structural complexity of N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)quinoxaline-2-carboxamide suggests significant potential for inflammatory pathway modulation through multiple molecular mechanisms.

Toll-Like Receptor 4 Pathway Inhibition

Recent research on quinoxaline derivatives demonstrates potent anti-inflammatory activity through Toll-like receptor 4 pathway inhibition [10]. The compound 2-methoxy-N-(3-quinoxalin-2-ylphenyl)benzamide suppressed production of multiple inflammatory cytokines, including interleukin-1β, IL-6, IL-12p70, interferon-γ, IFN-β, and tumor necrosis factor-α [10]. Mechanistically, this compound inhibited transcriptional activities of TLR4 signaling pathways, including nuclear factor-κB and interferon regulatory factor 3 [10]. In vivo studies demonstrated improved survival, mitigated tissue damage in spleen, kidney, and lung, and reduced pro-inflammatory cytokine levels in both lipopolysaccharide-induced endotoxin shock and cecal ligation and puncture models [10].

Nuclear Factor Kappa B Pathway Modulation

Quinoxaline derivatives demonstrate comprehensive anti-inflammatory activity through nuclear factor kappa B pathway modulation [11] [12]. The anti-inflammatory properties are attributed to inhibitory action on expression of several inflammatory modulators, including cyclooxygenase, cytokines, NF-κB, and p38α mitogen-activated protein kinase [11] [12]. Structure-activity relationship studies illuminate critical structural features required for optimal activity, driving design and synthesis of new quinoxaline analogues with enhanced anti-inflammatory activities [11] [12].

Mitogen-Activated Protein Kinase Pathway Targeting

Pyrazolo[1,5-a]quinazoline derivatives, structurally related to the target compound, exhibit significant anti-inflammatory activity through MAPK pathway targeting [2]. Compounds 13i and 16 demonstrated IC50 values below 50 μM in lipopolysaccharide-induced nuclear factor κB transcriptional activity inhibition assays [2]. Pharmacophore mapping predicted these compounds as ligands for three mitogen-activated protein kinases: extracellular signal-regulated kinase 2, p38α, and c-Jun N-terminal kinase 3 [2]. Molecular modeling supported effective binding to these kinases, with highest complementarity to JNK3 [2].

Interleukin and Tumor Necrosis Factor Alpha Regulation

Quinoxaline derivatives DEQX and OAQX demonstrated significant anti-inflammatory activity through interleukin and tumor necrosis factor alpha regulation [13] [14]. Both compounds acted on leukocyte migration and decreased IL-1β and TNF-α levels in mouse carrageenan peritonitis models [13] [14]. The mechanism involves potential action as non-peptide small molecule antagonists of IL-1β and TNF-α receptors, although further studies are needed to confirm this hypothesis [13] [14].

Cyclooxygenase and Lipoxygenase Inhibition

Pyrazolo[4,3-c]quinoline derivatives provide evidence for anti-inflammatory activity through cyclooxygenase and lipoxygenase inhibition [15]. Compounds 2i and 2m exhibited significant inhibition of lipopolysaccharide-stimulated nitric oxide production with potency approximately equal to the positive control 1400W [15]. Anti-inflammatory effects involved inhibition of inducible nitric oxide synthase and cyclooxygenase 2 protein expression, providing promising strategy for anti-inflammatory agent development [15].

Apoptotic Pathway Activation in Multidrug-Resistant Pathogens

The heterocyclic architecture of N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)quinoxaline-2-carboxamide suggests potential for inducing apoptotic pathways in multidrug-resistant bacterial pathogens through multiple mechanisms.

Reactive Oxygen Species-Mediated Cell Death

Quinoxaline 1,4-di-N-oxides demonstrate potent apoptotic pathway activation through reactive oxygen species generation [7] [16]. Under anaerobic conditions, these compounds are metabolically reduced by bacterial enzymes to products that interact with bacterial DNA, inducing mutations and DNA strand breaks [16]. Significant dose-related increases in intracellular ROS levels and hydroxyl radicals were evident in bacteria exposed to quinoxaline compounds [7]. The compounds caused oxidative damage to DNA and cellular components of Clostridium perfringens and Brachyspira hyodysenteriae via ROS and hydroxyl radical generation during bacterial metabolism under anaerobic conditions [7].

SOS Response and DNA Repair System Overwhelm

Bacterial exposure to quinoxaline compounds triggers comprehensive SOS response mechanisms that can ultimately lead to cell death when overwhelmed [6] [17]. Transcriptomic and proteomic profiles of Escherichia coli exposed to quinoxaline 1,4-di-N-oxides revealed that these compounds mainly induced SOS response and oxidative stress [6]. Genes and proteins involved in bacterial metabolism, cellular structure maintenance, resistance, and virulence were significantly altered, conferring bacterial survival strategies that ultimately fail under sustained compound exposure [6]. The radical intermediates generated during quinoxaline reduction are responsible for lethal effects, with electron spin resonance measurements demonstrating free radical generation [18].

Cell Membrane Integrity Disruption

Novel quinoxaline derivatives induce bacterial cell death through comprehensive membrane integrity disruption [8]. Compound 5p demonstrated ability to compromise structural integrity of bacterial cell membranes, resulting in leakage of intracellular constituents and ultimate bacterial death [8]. Bactericidal time-kill kinetic studies revealed that at high concentrations, the compound was capable of directly killing methicillin-resistant S. aureus cells [8]. Post-contact effect results showed that growth rates of viable bacteria were significantly impacted and did not recover within 24 hours, even after compound removal [8].

DNA Topoisomerase-Mediated Apoptosis

Bacterial topoisomerase inhibition by quinoxaline compounds can result in apoptotic cell death through DNA damage accumulation [19] [20]. Novel bacterial topoisomerase inhibitors convert bacterial enzymes into poisonous adducts on DNA, inducing slow decline in DNA synthesis paralleling cell death [19]. The compounds cause DNA damage evidenced by SOS pathway induction, increased susceptibility in DNA repair pathway mutants, and efficient DNA linearization in drug-treated cells [19]. Structural studies of antibacterial compounds with bacterial DNA gyrase demonstrate binding at DNA cleavage sites, inhibiting DNA religation and generating permanent double-strand DNA breaks [20].